molecular formula C23H21ClFN5O2S B2358192 2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1359130-63-4

2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide

Cat. No.: B2358192
CAS No.: 1359130-63-4
M. Wt: 485.96
InChI Key: FQTTYPXSXLZJET-UHFFFAOYSA-N
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Description

2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C23H21ClFN5O2S and its molecular weight is 485.96. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity Compounds structurally related to 2-((6-(2-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide have demonstrated potential anticancer activity. Research on fluoro-substituted benzo[b]pyran derivatives, which share a similar fluoro-aryl component, revealed anticancer properties against lung, breast, and CNS cancer cell lines at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005). This suggests that structural elements present in the compound may also contribute to potential anticancer mechanisms.

Peripheral Benzodiazepine Receptor (PBR) Study Another application involves the use of structurally similar compounds for studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). For example, fluoroethoxy and fluoropropoxy substituted compounds related to the chemical structure of interest have shown high in vitro affinity and selectivity for PBRs. These compounds were synthesized and labeled with fluorine-18, facilitating their application in biodistribution studies in rats to map PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Anti-inflammatory Activity Derivatives with structural similarities, particularly in the presence of fluoroaryl and chlorophenyl groups, have been investigated for their anti-inflammatory activity. A study synthesizing N-(3-chloro-4-fluorophenyl)-2 derivatives reported significant anti-inflammatory effects among the synthesized compounds, highlighting the therapeutic potential of these molecular frameworks in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Translocator Protein (TSPO) Ligand Synthesis Research into the development of ligands for the translocator protein (18 kDa) has included the synthesis of novel pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest. These ligands demonstrated subnanomolar affinity for TSPO, an early biomarker of neuroinflammatory processes. Such compounds, including those labeled with fluorine-18, have been utilized in PET imaging studies to investigate neuroinflammation in vivo, showcasing their applicability in the study of neurodegenerative diseases (Damont et al., 2015).

Properties

IUPAC Name

2-[6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN5O2S/c1-3-30-21-20(14(2)28-30)27-23(29(22(21)32)12-15-7-4-5-10-18(15)24)33-13-19(31)26-17-9-6-8-16(25)11-17/h4-11H,3,12-13H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTTYPXSXLZJET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3Cl)SCC(=O)NC4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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